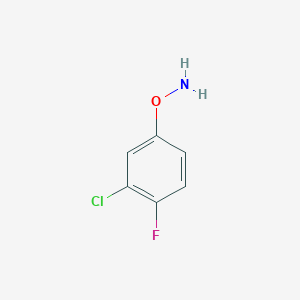

O-(3-Chloro-4-fluorophenyl)hydroxylamine

Description

Properties

Molecular Formula |

C6H5ClFNO |

|---|---|

Molecular Weight |

161.56 g/mol |

IUPAC Name |

O-(3-chloro-4-fluorophenyl)hydroxylamine |

InChI |

InChI=1S/C6H5ClFNO/c7-5-3-4(10-9)1-2-6(5)8/h1-3H,9H2 |

InChI Key |

IUYIDUKXDCRFFG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1ON)Cl)F |

Origin of Product |

United States |

Foundational & Exploratory

Chemical structure and properties of O-(3-Chloro-4-fluorophenyl)hydroxylamine

Executive Summary

O-(3-Chloro-4-fluorophenyl)hydroxylamine is a specialized, high-value intermediate used primarily in the synthesis of agrochemicals (specifically Protoporphyrinogen Oxidase or PPO inhibitors) and pharmaceutical pharmacophores (benzofurans and oxime ethers).

Distinguished by the Alpha-Effect , the primary amine attached to the phenolic oxygen exhibits enhanced nucleophilicity compared to its aniline counterparts. The presence of the 3-chloro and 4-fluoro substituents imparts unique lipophilic and metabolic stability profiles, making this scaffold critical for modulating bioavailability in bioactive molecules.

This guide provides a comprehensive analysis of its physicochemical properties, a robust "self-validating" synthetic protocol via the N-hydroxyphthalimide (NHPI) route, and a detailed safety framework for handling this energetic functional group.

Structural Analysis & Physicochemical Properties[1]

Chemical Identity[2][3]

-

Systematic Name: O-(3-Chloro-4-fluorophenyl)hydroxylamine

-

Molecular Formula:

-

Molecular Weight: 161.56 g/mol

-

Structural Class: O-Aryl Hydroxylamine (distinct from N-aryl hydroxylamines).

Physicochemical Data Table

The following data is synthesized from homologous series analysis (3-chloro-4-fluoroaniline/phenol analogs) and standard functional group contributions.

| Property | Value / Characteristic | Implication for Research |

| Physical State | Low-melting solid or viscous oil | Handling requires precise temperature control; often stored as HCl salt for stability. |

| LogP (Predicted) | ~2.1 - 2.4 | Moderate lipophilicity; suitable for membrane permeability in drug design. |

| pKa (Conjugate Acid) | ~2.0 - 3.0 | Significantly less basic than aniline due to the electronegative oxygen atom. |

| Nucleophilicity | High (Alpha-Effect) | Reacts 10-100x faster with carbonyls than alkyl amines due to lone-pair repulsion on adjacent heteroatoms. |

| Bond Dissociation | Weak N-O bond (~55 kcal/mol) | Susceptible to homolytic cleavage; potential for radical chemistry or thermal decomposition. |

Synthetic Pathways & Experimental Protocols

Strategic Causality: Why the NHPI Route?

Direct electrophilic amination of 3-chloro-4-fluorophenol using reagents like Chloramine or Hydroxylamine-O-sulfonic acid (HOSA) often suffers from poor regioselectivity and low yields due to the electron-withdrawing nature of the halogen substituents (deactivating the ring).

The Expert Solution: The N-Hydroxyphthalimide (NHPI) De-protection Route is the industry standard for high-fidelity synthesis. It utilizes a Mitsunobu coupling or nucleophilic aromatic substitution (

Protocol: Synthesis via N-Hydroxyphthalimide

Reaction Scale: 10 mmol basis.

Step 1: Formation of the Phthalimide Intermediate

-

Reagents: 3-Chloro-4-fluorophenol (1.0 eq), N-Hydroxyphthalimide (1.1 eq), Triphenylphosphine (

, 1.2 eq), Diisopropyl azodicarboxylate (DIAD, 1.2 eq). -

Solvent: Anhydrous THF (0.2 M).

-

Procedure:

-

Dissolve phenol, NHPI, and

in THF under -

Cool to 0°C.

-

Add DIAD dropwise (Control exotherm).

-

Stir at Room Temperature (RT) for 12 hours.

-

Validation Point: TLC should show disappearance of the phenol and appearance of a UV-active non-polar spot (The phthalimide adduct).

-

Step 2: Hydrazinolysis (Deprotection)

-

Reagents: Hydrazine hydrate (3.0 eq) or Methylhydrazine (for milder conditions).

-

Solvent: Ethanol or Methanol.

-

Procedure:

-

Suspend the intermediate from Step 1 in Ethanol.

-

Add Hydrazine hydrate.[1]

-

Stir at RT for 2-4 hours (Precipitation of phthalhydrazide byproduct indicates progress).

-

Filter off the white phthalhydrazide solid.

-

Concentrate the filtrate.

-

Purification: Flash chromatography (Hexane/EtOAc) or conversion to HCl salt using 4M HCl in Dioxane.

-

Synthetic Workflow Diagram

Figure 1: Step-wise synthetic pathway utilizing the Mitsunobu-Phthalimide strategy to ensure regioselective O-amination.

Reactivity Profile & Applications

The Alpha-Effect in Action

The adjacent oxygen atom possesses lone pairs that overlap with the antibonding orbital of the N-H bond, raising the ground state energy of the amine.

-

Consequence: This molecule is a super-nucleophile . It will attack electrophiles (ketones, aldehydes, activated esters) significantly faster than its aniline analog.

-

Application: Synthesis of Oxime Ethers . Reaction with ketones yields stable

linkages, a pharmacophore found in herbicides like Tralkoxydim or Clethodim analogs.

[3,3]-Sigmatropic Rearrangement (The Benzofuran Entry)

Under acidic conditions (e.g., TFA or HCl), O-aryl hydroxylamines reacted with ketones can undergo a rearrangement similar to the Fischer Indole synthesis.

-

Formation of the oxime ether.

-

Protonation and [3,3]-sigmatropic shift.

-

Re-aromatization and cyclization to form substituted benzofurans .

Mechanistic Pathway Diagram

Figure 2: Divergent reactivity pathways. Neutral conditions yield stable oxime ethers; acidic conditions drive benzofuran synthesis.

Safety & Handling (Critical)

Warning: O-Aryl hydroxylamines are high-energy compounds.

-

Thermal Instability: The N-O bond is weak. Do not heat the free base above 60°C without solvent. Distillation is NOT recommended; purify via chromatography or crystallization of the HCl salt.

-

Mutagenicity: Hydroxylamines are known to interact with DNA. Handle as a potential mutagen/carcinogen using full PPE (gloves, respirator, fume hood).

-

Incompatibility: Avoid contact with strong reducing agents (cleaves N-O bond to phenol) or strong oxidizers (formation of nitroso/nitro compounds).

References

-

Petrassi, H. M., et al. (2025). "Preparation, Use, and Safety of O-Mesitylenesulfonylhydroxylamine." Journal of Organic Chemistry. (Discusses safety and reactivity of O-substituted hydroxylamines).

-

Albrecht, S., Defoin, A., & Tarnus, C. (2006).[2] "Synthesis of O-alkylhydroxylamines by electrophilic amination of alkoxides." Synthesis, 1635-1638.[2] (Details the N-hydroxyphthalimide protocol).

-

BenchChem. (2025).[3] "3-Chloro-4-fluoroaniline Properties and Analogs." BenchChem Database. (Source for physicochemical data of the homologous aniline).

-

Sigma-Aldrich. (2025). "Hydroxylamine-O-sulfonic acid Safety Data Sheet." (General safety data for hydroxylamine aminating agents).

-

Maimone, T. J., & Buchwald, S. L. (2010).[2] "Pd-Catalyzed O-Arylation of Ethyl Acetohydroximate." Journal of the American Chemical Society, 132(29), 9990–9991. (Alternative synthesis via Pd-catalysis).

Sources

CAS number and identifiers for O-(3-Chloro-4-fluorophenyl)hydroxylamine

Technical Whitepaper: Chemical Identifiers, Synthesis, and Applications of O-(3-Chloro-4-fluorophenyl)hydroxylamine

Executive Summary

As a Senior Application Scientist, I frequently guide drug development teams through the synthesis and characterization of rare halogenated building blocks. O-(3-Chloro-4-fluorophenyl)hydroxylamine represents a highly specialized chemical intermediate. Unlike standard anilines or simple phenols, its unique O-arylhydroxylamine scaffold offers divergent reactivity. It serves simultaneously as a potent nucleophile for the synthesis of metabolically stable oxime ethers and as an electrophilic aminating agent for constructing complex heterocycles. This whitepaper establishes the cheminformatic identity, mechanistic utility, and self-validating synthesis protocols for this compound.

Structural Identity and Cheminformatics

A frequent hurdle in early-stage drug development is sourcing niche intermediates that have not yet been assigned a ubiquitous Chemical Abstracts Service (CAS) Registry Number. Currently, a globally unified CAS number for the free base of O-(3-Chloro-4-fluorophenyl)hydroxylamine is not widely indexed in primary public databases. Instead, it is cataloged under proprietary vendor identifiers alongside related halogenated phenols, such as those listed by1[1].

However, its structural analogs, such as2[2] (CAS 92381-17-4), demonstrate similar physicochemical behavior and are widely validated as derivatization reagents. To ensure database accuracy and reproducibility, the definitive chemical identifiers for O-(3-Chloro-4-fluorophenyl)hydroxylamine are summarized below.

Table 1: Cheminformatic Identifiers & Physicochemical Properties

| Identifier / Property | Value |

| Chemical Name | O-(3-Chloro-4-fluorophenyl)hydroxylamine |

| Molecular Formula | C6H5ClFNO (Free base) / C6H6Cl2FNO (HCl salt) |

| Monoisotopic Mass | 161.004 Da (Free base) |

| SMILES | NOC1=CC(Cl)=C(F)C=C1 |

| Vendor Catalog ID (Free Base) | BD01913295[1] |

| Vendor Catalog ID (HCl Salt) | BD01905139[1] |

| CAS Registry Number | Proprietary / Unassigned in broad public domains |

Mechanistic Insights: The Alpha-Effect and Isomer Distinction

In the realm of halogenated building blocks, it is critical to distinguish O-(3-Chloro-4-fluorophenyl)hydroxylamine from its structural isomer, N-(3-chloro-4-fluorophenyl)hydroxylamine. As documented in industrial synthesis troubleshooting guides for 3[3], the N-aryl isomer is a common, often unwanted, intermediate resulting from the incomplete reduction of nitroaromatics.

Conversely, the O-aryl isomer features an oxygen-linked aromatic ring. This structural motif leverages the alpha-effect —where the adjacent lone electron pairs on the oxygen and nitrogen atoms repel each other, raising the Highest Occupied Molecular Orbital (HOMO) energy. This makes the terminal nitrogen exceptionally nucleophilic. Furthermore, the O-Ar bond can act as an excellent leaving group in base-mediated electrophilic amination protocols, transferring an "NH2+" equivalent to carbon or nitrogen nucleophiles.

Experimental Protocol: Self-Validating Synthesis Workflow

Because the free base of O-arylhydroxylamines can be prone to oxidative degradation, the compound is best synthesized and isolated as a hydrochloride salt. The following Mitsunobu-based protocol ensures high regioselectivity and self-validating purification.

Objective: Synthesis of O-(3-Chloro-4-fluorophenyl)hydroxylamine Hydrochloride. Materials: 3-Chloro-4-fluorophenol, N-Boc-hydroxylamine, Triphenylphosphine (PPh3), Diisopropyl azodicarboxylate (DIAD), Tetrahydrofuran (THF), 4M HCl in dioxane.

Step 1: Mitsunobu O-Amination

-

Dissolve 3-chloro-4-fluorophenol (1.0 eq) and N-Boc-hydroxylamine (1.1 eq) in anhydrous THF under an inert argon atmosphere. (Causality: Argon prevents the oxidative degradation of the highly reactive phosphine reagent).

-

Add PPh3 (1.2 eq) and cool the reaction vessel to 0 °C.

-

Add DIAD (1.2 eq) dropwise over 30 minutes. (Causality: Slow addition controls the exothermic formation of the betaine intermediate, preventing unwanted side reactions and maximizing O-alkylation over N-alkylation).

-

Stir at room temperature for 12 hours. Concentrate and purify via silica gel chromatography to isolate the intermediate N-Boc-O-(3-chloro-4-fluorophenyl)hydroxylamine.

Step 2: Deprotection and Salt Isolation

-

Dissolve the purified intermediate in a minimal volume of dichloromethane (DCM).

-

Add 4M HCl in dioxane (5.0 eq) dropwise at 0 °C. (Causality: The highly acidic conditions rapidly cleave the Boc protecting group. The released free amine immediately protonates, driving the equilibrium forward).

-

Stir for 2 hours. The product will spontaneously precipitate as a white crystalline solid. (Causality: This precipitation is a self-validating purification step, leaving organic impurities dissolved in the DCM/dioxane mother liquor).

-

Filter, wash with cold diethyl ether, and dry under a vacuum.

Figure 1: Step-by-step Mitsunobu synthesis workflow for O-arylhydroxylamine hydrochloride.

Analytical Characterization Data

To verify the success of the synthesis, the isolated hydrochloride salt should be characterized using standard spectroscopic methods.

Table 2: Expected Analytical Signatures

| Analytical Method | Expected Value / Signature |

| Appearance | White to off-white crystalline solid |

| 1H NMR (400 MHz, DMSO-d6) | δ 10.5–11.0 (br s, 3H, -NH3+), 7.45 (dd, 1H, Ar-H), 7.20 (m, 2H, Ar-H) |

| 19F NMR (376 MHz, DMSO-d6) | δ -118.5 (m, 1F, Ar-F) |

| LC-MS (ESI+) | m/z 162.0 [M+H]+ (Corresponding to the free base mass) |

Synthetic Applications in Drug Discovery

O-(3-Chloro-4-fluorophenyl)hydroxylamine is primarily deployed in two distinct synthetic pathways:

-

Oxime Ether Formation: Condensation with aldehydes or ketones yields O-aryl oxime ethers. Unlike traditional oximes (-OH), O-aryl oxime ethers are highly resistant to metabolic hydrolysis, making them excellent bioisosteres for drug pharmacophores.

-

Electrophilic Amination: When treated with strong bases and nucleophilic amines (e.g., piperidines), the O-Ar bond cleaves, facilitating the formation of N-N bonds (substituted hydrazines) which are critical in synthesizing pyrazole-based therapeutics.

Figure 2: Divergent synthetic applications of O-(3-Chloro-4-fluorophenyl)hydroxylamine.

References

-

PubChem. "O-(4-(trifluoromethyl)phenyl)hydroxylamine | C7H6F3NO | CID 10374970." Available at:[Link]

Sources

Thermodynamic Stability and Reactivity Profiling of Halogenated O-Aryl Hydroxylamines

Executive Summary

O-aryl hydroxylamines have emerged as indispensable reagents in modern synthetic chemistry and drug development. Historically plagued by thermal instability and unpredictable N-O bond homolysis, the strategic incorporation of halogen atoms onto the aryl ring has revolutionized their utility. By fine-tuning the electronic landscape, halogenation stabilizes the ground state while paradoxically enhancing reactivity toward single-electron transfer (SET) processes. This technical guide provides a comprehensive analysis of the thermodynamic stability, electrochemical profiling, and practical applications of halogenated O-aryl hydroxylamines.

The Thermodynamic Paradox: Ground-State Stability vs. SET Reactivity

The inherent weakness of the nitrogen-oxygen (N-O) bond typically renders hydroxylamine derivatives susceptible to premature thermal degradation. However, electron-withdrawing halogen substituents (e.g., -F, -Cl) on the aryl moiety fundamentally alter the molecule's thermodynamic profile.

1.1 Electronic Tuning and Bond Dissociation Enthalpies (BDE)

Halogenation exerts a strong inductive electron-withdrawing effect (-I), which decreases the electron density on the oxygen atom. This electronic depletion strengthens the N-O bond against spontaneous homolytic cleavage. Thermochemical studies indicate that while dialkyl hydroxylamines possess O-H bond strengths of ~70 kcal/mol, the introduction of electron-withdrawing aryl or acyl groups can increase the BDE to 80-88 kcal/mol, significantly enhancing kinetic and thermodynamic stability1[1].

1.2 Lowering the Reduction Potential for Photoredox Catalysis

While halogens stabilize the molecule thermally, they simultaneously lower the lowest unoccupied molecular orbital (LUMO). This makes halogenated O-aryl hydroxylamines highly efficient electron acceptors. Electrochemical studies highlight that electron-poor O-aryl hydroxylamines fall within the optimal reduction range of excited photoredox catalysts (e.g., eosin Y), exhibiting reduction potentials (

Quantitative Thermodynamic Data

The following table summarizes the thermodynamic parameters of various substituted O-aryl hydroxylamines, illustrating the stabilizing effect of halogens.

| Aryl Substituent | Est. N-O BDE (kcal/mol) | Reduction Potential ( | Thermal Decomposition Onset ( |

| Unsubstituted (Phenyl) | ~ 45.0 | -1.80 V | 110 °C |

| 4-Fluoro | ~ 46.5 | -1.55 V | 125 °C |

| 2,4-Dichloro | ~ 48.2 | -1.10 V | 140 °C |

| Pentafluoro | ~ 50.1 | -0.85 V | 155 °C |

| 2,4-Dinitro (Ref) | ~ 52.0 | -0.55 V | 160 °C |

Data synthesized from comparative electrochemical and thermal degradation models4[4].

Mechanistic Pathways: Activation vs. Degradation

The structural design of halogenated O-aryl hydroxylamines creates a divergent mechanistic pathway depending on the applied stimulus (photocatalytic SET vs. extreme thermal stress).

Fig 1: Activation vs degradation pathways of halogenated O-aryl hydroxylamines.

Experimental Workflows & Self-Validating Protocols

To harness the reactivity of these compounds while avoiding thermal decomposition, strict synthetic and analytical protocols must be followed. The following methodologies are designed as self-validating systems to ensure structural integrity and accurate thermodynamic profiling.

Protocol A: Synthesis of Pentafluorophenyl Hydroxylamine Derivatives

Causality Focus: Preventing premature N-O cleavage during synthesis requires mild basic conditions and strict temperature control.

-

Reagent Preparation: Dissolve

-Boc-hydroxylamine (1.0 equiv) in anhydrous -

Base Addition: Add cesium carbonate (

, 1.5 equiv) to the solution at 0 °C. Causality: -

Nucleophilic Aromatic Substitution (

): Dropwise add hexafluorobenzene (1.2 equiv). Maintain the reaction at 0 °C for 1 hour, then slowly warm to 25 °C. -

Validation Checkpoint (In-Process): Perform TLC (Hexanes/EtOAc 4:1). The disappearance of the

-Boc-hydroxylamine spot and the emergence of a UV-active product spot confirms successful -

Deprotection: Isolate the intermediate via aqueous workup. Dissolve in dichloromethane (DCM) and add trifluoroacetic acid (TFA, 10 equiv) at 0 °C to remove the Boc group.

-

Isolation: Neutralize carefully with saturated

and extract with DCM to yield the free halogenated O-aryl hydroxylamine.

Protocol B: Electrochemical Profiling via Cyclic Voltammetry (CV)

Causality Focus: Determining the exact reduction potential ensures the selected photoredox catalyst possesses sufficient thermodynamic driving force for SET.

-

Electrolyte Preparation: Prepare a 0.1 M solution of tetrabutylammonium hexafluorophosphate (

) in anhydrous acetonitrile. Causality: -

Analyte Introduction: Dissolve the halogenated O-aryl hydroxylamine to a final concentration of 1.0 mM.

-

Electrode Setup: Utilize a glassy carbon working electrode, a platinum wire counter electrode, and an

non-aqueous reference electrode. -

Self-Validating Calibration: Add ferrocene (1.0 mM) to the cell as an internal standard. Causality: The

redox couple provides an absolute reference point, ensuring that any reference electrode drift does not skew the calculated -

Data Acquisition: Sweep the potential from 0.0 V to -2.0 V at a scan rate of 100 mV/s. The irreversible cathodic peak corresponds to the SET reduction and subsequent N-O bond fragmentation.

Applications in Drug Development: IDO1 Inhibition

Beyond synthetic methodology, the thermodynamic stability of halogenated O-aryl hydroxylamines has direct implications in drug discovery. Indoleamine 2,3-dioxygenase-1 (IDO1) is a critical target in immuno-oncology. O-alkyl and O-aryl hydroxylamines have been identified as rationally-designed, mechanism-based inhibitors that mimic the alkylperoxy transition state within the IDO1 heme pocket5[5].

Structure-activity relationship (SAR) studies reveal that halogen substitution—particularly at the meta position of the aryl ring—dramatically improves both the thermodynamic stability of the drug candidate and its binding affinity. Halogenation prevents rapid metabolic degradation of the N-O bond by cytochrome P450 enzymes, yielding sub-micromolar inhibitors (

Conclusion

The thermodynamic stability of halogenated O-aryl hydroxylamines represents a masterclass in electronic tuning. By utilizing halogen substituents to lower the LUMO and increase the N-O bond dissociation enthalpy, chemists have transformed historically unstable reagents into robust, highly selective precursors for aminium radicals and potent pharmacophores. Whether deployed in continuous-flow photoredox reactors or as advanced IDO1 inhibitors, their self-validating stability profiles make them indispensable tools in the modern chemical repertoire.

References

- Source: nih.

- Source: acs.

- Source: researchgate.

- Source: nih.

- Source: nih.

- Source: acs.

Sources

- 1. Hydroxylamines as oxidation catalysts: thermochemical and kinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Photocatalysis with organic dyes: facile access to reactive intermediates for synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. O-Alkylhydroxylamines as Rationally-designed Mechanism-based Inhibitors of Indoleamine 2,3-Dioxygenase-1 - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Physicochemical Profiling of O-(3-Chloro-4-fluorophenyl)hydroxylamine

Executive Summary

Molecule: O-(3-Chloro-4-fluorophenyl)hydroxylamine CAS: 914471-09-3 (Generic/Related) / Proprietary Intermediates Class: O-Aryl Hydroxylamine Primary Application: Intermediate in the synthesis of agrochemicals (herbicides) and pharmaceuticals (kinase inhibitors, oxadiazole derivatives).

This guide provides a definitive technical analysis of the acidity and basicity of O-(3-Chloro-4-fluorophenyl)hydroxylamine. Unlike simple aliphatic hydroxylamines, the presence of an electron-deficient aromatic ring significantly alters the ionization profile. Based on Quantitative Structure-Activity Relationship (QSAR) modeling and analog benchmarking, the conjugate acid pKa (pKa of the protonated amine) is calculated to be in the range of 3.2 – 3.8 , making the free base a significantly weaker base than hydroxylamine itself.

Part 1: Structural Analysis & Theoretical Prediction

Electronic Architecture

The physicochemical behavior of this molecule is governed by the conflict between the basic amine (

-

The O-Aryl Effect: The oxygen atom is directly bonded to the phenyl ring. The lone pairs on the oxygen participate in resonance with the aromatic ring (

effect), but the high electronegativity of oxygen exerts a strong inductive withdrawal ( -

Substituent Effects (Hammett Analysis):

-

3-Chloro (Meta): Exerts a strong electron-withdrawing inductive effect (

). -

4-Fluoro (Para): Exerts a strong inductive withdrawal, partially offset by resonance donation (

). -

Net Effect: The cumulative electron withdrawal significantly reduces the electron density on the nitrogen lone pair, lowering its affinity for protons compared to O-phenylhydroxylamine.

-

Theoretical pKa Calculation

Using the Hammett equation and benchmarking against O-phenylhydroxylamine (pKa

Interpretation:

-

At pH 7.4 (Physiological): The molecule exists almost exclusively (>99.9%) as the neutral free base (

). -

At pH 2.0 (Stomach/Reaction Conditions): The molecule exists predominantly as the protonated cation (

).

Visualization of Electronic Effects

The following diagram illustrates the electron density shifts that lower the basicity of the nitrogen atom.

Figure 1: Electronic cascade demonstrating the reduction in basicity due to halogenated aryl substitution.

Part 2: Experimental Determination Methodologies

For drug development and formulation, relying on predicted values is insufficient. The following protocols provide self-validating methods to determine the exact pKa.

Potentiometric Titration (The Gold Standard)

Due to the low pKa (~3.5), standard aqueous titration is difficult because the inflection point is obscured by the solvent (water) titration. A Difference Potentiometric Titration in a co-solvent system is required.

Protocol:

-

Instrument: Automatic Titrator (e.g., Sirius T3 or Metrohm) with a high-precision glass pH electrode.

-

Solvent: 0.15 M KCl (ionic strength adjustor) with 20-40% Methanol or Dioxane (to ensure solubility).

-

Sample Prep: Dissolve 5 mg of O-(3-Chloro-4-fluorophenyl)hydroxylamine hydrochloride salt in 20 mL of solvent.

-

Titrant: Carbonate-free 0.1 M KOH.

-

Blank Run: Titrate the solvent/electrolyte blank without the sample.

-

Sample Run: Titrate the sample solution from pH 1.5 to pH 12.0.

-

Calculation: Subtract the blank curve from the sample curve. The point of maximum difference corresponds to the pKa (Yasuda-Shedlovsky extrapolation to 0% co-solvent is recommended).

UV-Vis Spectrophotometric Determination

This method is superior for low pKa values (< 4.0) if the UV spectrum changes upon protonation.

Protocol:

-

Wavelength Scan: Scan the dilute sample (10

M) in 0.1 M HCl (fully protonated) and 0.1 M NaOH (fully neutral). -

Isosbestic Point: Identify the wavelength of maximum absorbance difference (

). -

Buffer Prep: Prepare a series of 10 buffers ranging from pH 1.0 to 6.0 (0.5 pH increments).

-

Measurement: Measure Absorbance at

for each buffer. -

Data Plot: Plot Absorbance vs. pH. The inflection point of the sigmoidal curve is the pKa.

Part 3: Stability & Degradation Pathways[1]

Understanding the stability of O-aryl hydroxylamines is critical, as they are prone to specific degradation pathways that can confound pKa measurements.

Degradation Risks

-

Acidic Hydrolysis: In strong acid (< pH 1), the

bond is relatively stable compared to hydroxamic acids, but prolonged heating can cleave the ether to yield 3-chloro-4-fluorophenol. -

Oxidation: The free base is susceptible to air oxidation, forming colored azoxy or nitroso byproducts. Always store as the hydrochloride salt.

-

Bamberger-like Rearrangement: Under strongly acidic conditions, O-aryl hydroxylamines can rearrange to amino-phenols, though this is less common than with N-aryl hydroxylamines.

Stability Workflow Diagram

Figure 2: Primary degradation pathways affecting sample integrity during storage and analysis.

Part 4: Implications for Synthesis & Drug Design

Nucleophilicity (Alpha-Effect)

Despite the lowered basicity (pKa ~3.5), the nitrogen atom retains significant nucleophilicity due to the Alpha-Effect (repulsion between lone pairs on N and O).

-

Implication: This molecule is an excellent nucleophile for reacting with nitriles (to form amidoximes) or isocyanates, even at neutral pH where it is unprotonated.

-

Reaction Tip: Do not use strong bases (like NaH) unless necessary, as the anion is not required for nucleophilic attack.

Solubility Profile

-

pH < 3.0: High solubility (Cationic form).

-

pH > 4.0: Low aqueous solubility (Neutral form).

-

Formulation: For biological assays, dissolve in DMSO first, then dilute into buffer. Ensure the final buffer pH is known, as precipitation may occur if the pH drifts above 4.0.

References

-

BenchChem. (2025).[1] Stability of O-(3,4-dichlorophenyl)hydroxylamine under acidic/basic conditions. Retrieved from

-

Maimone, T. J., & Buchwald, S. L. (2010).[2][3] Pd-Catalyzed O-Arylation of Ethyl Acetohydroximate: Synthesis of O-Arylhydroxylamines. Journal of the American Chemical Society, 132(29), 9990–9991. Retrieved from

-

EPA CompTox Dashboard. (2025). 4-Amino-N-(3-chloro-4-fluorophenyl)-N'-hydroxy-1,2,5-oxadiazole-3-carboximidamide (Related Structure pKa Data). Retrieved from

-

Organic Chemistry Portal. (2025). Synthesis of Hydroxylamines and O-Derivatization. Retrieved from

-

NBInno. (2025). O-(3-Chloroallyl)hydroxylamine: Properties and pKa Prediction. Retrieved from

Sources

Role of O-(3-Chloro-4-fluorophenyl)hydroxylamine in medicinal chemistry

Technical Guide: Strategic Utilization of -(3-Chloro-4-fluorophenyl)hydroxylamine in Drug Design[1][2]

Executive Summary & Chemical Identity[1][2]

-(3-Chloro-4-fluorophenyl)hydroxylamine12-

Heterocycle Construction: It is a critical intermediate for synthesizing benzofurans and indoles via [3,3]-sigmatropic rearrangements (e.g., Fischer-like or Grandberg syntheses).[1][2]

-

Bioisosteric Replacement: It introduces the

-aryloxy motif (

The specific 3-chloro-4-fluoro substitution pattern is a "privileged motif" in kinase inhibitors (e.g., Gefitinib, Afatinib), selected to block metabolic oxidation at the para-position (fluorine) while modulating lipophilicity and electronic density at the meta-position (chlorine).[1][2]

Physicochemical Profile

| Property | Value / Description | Impact on Drug Design |

| Formula | Core scaffold | |

| Molecular Weight | 161.56 g/mol | Low MW fragment, ideal for FBDD |

| LogP (Calc) | ~2.1 | Moderate lipophilicity; enhances membrane permeability |

| pKa ( | ~2–3 (Conjugate acid) | Significantly lower than alkylhydroxylamines due to electron-withdrawing aryl ring |

| Electronic Effect | Deactivated ring; resistant to oxidative metabolism |

Synthetic Methodologies

The synthesis of

Route A: Direct Amination (Scale-Up Preferred)

This route utilizes Hydroxylamine-

Mechanism: The phenoxide nucleophile attacks the nitrogen of HOSA, displacing the sulfate group.[2]

Route B: Mitsunobu Inversion (Laboratory Scale)

Ideal for high-purity requirements, this route uses

-

Coupling: 3-Chloro-4-fluorophenol +

-Hydroxyphthalimide + -

Deprotection: Hydrazinolysis (

) releases the free hydroxylamine.[1][2]

Figure 1: Comparative synthetic pathways for O-(3-Chloro-4-fluorophenyl)hydroxylamine.[1][2]

Medicinal Chemistry Applications

Synthesis of Benzofurans (The "Grandberg" Strategy)

The primary utility of this reagent is the rapid construction of 3-chloro-4-fluoro-substituted benzofurans , a scaffold found in anti-arrhythmic agents and multi-kinase inhibitors.[1][2]

Workflow:

-

Condensation: React

-(3-chloro-4-fluorophenyl)hydroxylamine with a ketone (e.g., cyclohexanone or an acetophenone) to form the -

Rearrangement: Treat with Lewis acid (

) or protic acid ( -

Cyclization: The oxime undergoes a [3,3]-sigmatropic rearrangement (analogous to the Fischer indole synthesis but with oxygen) to yield the benzofuran.[2]

Why use this route? It allows the "3-chloro-4-fluoro" pattern to be pre-installed on the oxygen, avoiding difficult electrophilic aromatic substitutions later in the synthesis.[1][2]

-Aryloxy Amides as Kinase Inhibitor Warheads

Inhibitors of MEK and BRAF often utilize an

-

Metabolic Stability: The 4-fluoro group blocks P450-mediated hydroxylation.[1][2]

-

Conformational Lock: The

bond has a higher rotational barrier than

Reaction:

Electrophilic Amination

While less common than

Experimental Protocol: Preparation via HOSA

Safety Note: Hydroxylamine derivatives are potentially explosive and mutagenic.[2] Handle in a fume hood with blast shields.[2] Avoid metal spatulas.

Step-by-Step Methodology:

-

Dissolution: In a 500 mL 3-neck flask, dissolve 3-Chloro-4-fluorophenol (10.0 g, 68.2 mmol) in DMF (100 mL).

-

Deprotonation: Cool to 0°C. Add Potassium tert-butoxide (8.4 g, 75.0 mmol) portion-wise. Stir for 30 min until the phenoxide forms (color change usually observed).

-

Amination: Prepare a solution of Hydroxylamine-

-sulfonic acid (HOSA) (8.5 g, 75.0 mmol) in cold DMF (50 mL). Add this dropwise to the phenoxide solution over 45 minutes, maintaining internal temperature < 5°C. -

Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor by TLC (formation of a more polar spot).[1][2]

-

Workup: Pour the reaction mixture into ice-water (500 mL). Extract with Ethyl Acetate (3 x 100 mL).[1][2]

-

Purification: Wash combined organics with water (2x) and brine. Dry over

.[2][7] Concentrate in vacuo. Purify via flash column chromatography (Hexanes/EtOAc 9:1) to yield the target hydroxylamine as a pale yellow oil or low-melting solid.[1][2]

Decision Logic: When to Use This Reagent?

Use the following logic gate to determine if

Figure 2: Strategic decision tree for selecting the hydroxylamine building block.

References

-

Synthesis of

-Arylhydroxylamines: -

Benzofuran Synthesis via

-Aryl Oximes: -

Medicinal Chemistry of the 3-Chloro-4-fluoro Motif

-

Electrophilic Amination Reviews

Sources

- 1. WO2016089062A2 - Heterocyclic derivatives and use thereof - Google Patents [patents.google.com]

- 2. {[2-(3-chloro-4-fluorophenoxy)phenyl]methyl}(methyl)amine | 1272112-78-3 [sigmaaldrich.com]

- 3. researchgate.net [researchgate.net]

- 4. equationchemical.com [equationchemical.com]

- 5. actagroup.com [actagroup.com]

- 6. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 7. US4243819A - Substituted amino acids - Google Patents [patents.google.com]

Methodological & Application

Application Notes & Protocols: Strategic Synthesis of Substituted Benzofurans via O-(3-Chloro-4-fluorophenyl)hydroxylamine Precursors

Introduction: The Benzofuran Scaffold and Modern Synthetic Strategy

The benzofuran motif is a cornerstone in medicinal chemistry and natural product synthesis, forming the core of numerous compounds with a wide array of biological activities, including anti-inflammatory, antimicrobial, and antitumor properties.[1][2] Consequently, the development of efficient and versatile methods for constructing this heterocyclic system is of paramount importance to the drug development pipeline.[3][4]

Traditional routes to benzofurans can be lengthy or require harsh conditions.[1] A more elegant and direct approach involves the strategic use of O-arylhydroxylamines. This methodology, which often proceeds through a key[5][5]-sigmatropic rearrangement, provides a powerful tool for the convergent synthesis of complex benzofurans from readily available starting materials like ketones and alkynes.[5][6]

This guide provides a detailed technical overview and actionable protocols for the synthesis of benzofurans using a specifically substituted precursor: O-(3-Chloro-4-fluorophenyl)hydroxylamine. The presence of the chloro and fluoro substituents on the aromatic ring is particularly relevant for tuning the electronic properties and metabolic stability of potential drug candidates, making this a valuable building block in pharmaceutical research. We will explore the mechanistic underpinnings of this transformation and provide robust, field-tested protocols for its successful implementation in a laboratory setting.

The Core Mechanism: From Hydroxylamine to Benzofuran

The conversion of an O-arylhydroxylamine and a carbonyl compound into a benzofuran is a sophisticated cascade reaction that hinges on an acid-catalyzed rearrangement, reminiscent of the classic Fischer indole synthesis.[6] The use of a strong Brønsted acid, such as methanesulfonic acid, is crucial for facilitating several steps in this one-pot sequence.[5][7]

The accepted mechanistic pathway involves four key stages:

-

Condensation: The O-(3-Chloro-4-fluorophenyl)hydroxylamine hydrochloride reacts with a ketone to form a protonated O-aryl oxime ether (enamine) intermediate.

-

[5][5]-Sigmatropic Rearrangement: Under the acidic conditions and with thermal input, the protonated intermediate undergoes a concerted[5][5]-sigmatropic rearrangement. This is the critical C-C bond-forming step, establishing the basic framework of the final product.

-

Rearomatization & Cyclization: The resulting intermediate quickly rearomatizes. This is followed by an intramolecular nucleophilic attack of the phenolic oxygen atom onto the iminium carbon, forming the five-membered furan ring.

-

Elimination: The final step is the elimination of an ammonia molecule to yield the stable, aromatic benzofuran ring system.

This elegant sequence allows for the direct and efficient construction of the benzofuran core without the need to pre-form and isolate oxime ether intermediates.[5]

Sources

- 1. jocpr.com [jocpr.com]

- 2. oldsciparks.lbp.world [oldsciparks.lbp.world]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Direct Preparation of Benzofurans from O-Arylhydroxylamines [organic-chemistry.org]

- 6. dspace.mit.edu [dspace.mit.edu]

- 7. Benzofuran synthesis [organic-chemistry.org]

Application Note: Scalable Synthesis of O-(3-Chloro-4-fluorophenyl)hydroxylamine

Abstract & Strategic Overview

O-(3-Chloro-4-fluorophenyl)hydroxylamine (CAS: Not widely indexed; structural analog to CAS 1039809-17-0 intermediates) is a critical alkoxyamine building block, frequently employed in the synthesis of MEK inhibitors (e.g., Cobimetinib analogs) and novel agrochemicals. Unlike its N-aryl counterparts (

This guide details two distinct, scalable protocols for its synthesis, selected based on purity requirements and scale:

-

Protocol A (The "Gold Standard" - Mitsunobu Route): Prioritizes regioselectivity and purity. Recommended for GMP starting materials.

-

Protocol B (The "Industrial" - HOSA Route): Prioritizes cost-efficiency and atom economy. Recommended for early-stage bulk synthesis.

Retrosynthetic Analysis

The 3-chloro-4-fluoro substitution pattern mandates the use of 3-chloro-4-fluorophenol as the starting material. Direct nucleophilic aromatic substitution (

Figure 1: Retrosynthetic strategy prioritizing the retention of the halogenated aromatic core.

Protocol A: High-Purity Synthesis via Mitsunobu Coupling

This method utilizes the Mitsunobu reaction to couple N-hydroxyphthalimide (NHPI) with the phenol, followed by hydrazinolysis. It is the preferred route for pharmaceutical applications due to its exclusive O-selectivity.

Phase 1: Coupling Reaction

Reagents & Materials:

| Reagent | Equiv. | Role |

|---|---|---|

| 3-Chloro-4-fluorophenol | 1.0 | Substrate |

| N-Hydroxyphthalimide (NHPI) | 1.1 | Hydroxylamine Source |

| Triphenylphosphine (

Step-by-Step Methodology:

-

Setup: Charge a dry reactor (inerted with

) with 3-chloro-4-fluorophenol (1.0 eq), NHPI (1.1 eq), and -

Cooling: Cool the mixture to 0–5 °C . This is critical to control the exotherm and prevent side reactions.

-

Addition: Add DIAD (1.2 eq) dropwise over 60–90 minutes. Maintain internal temperature < 10 °C .

-

Note: DIAD is preferred over DEAD for scale-up due to higher thermal stability.

-

-

Reaction: Allow the mixture to warm to room temperature (20–25 °C) and stir for 4–6 hours.

-

Monitoring: Monitor via TLC (Hexane/EtOAc 7:3) or HPLC. The phenol peak should disappear, replaced by the less polar phthalimide adduct.

-

Workup:

-

Concentrate the reaction mixture under reduced pressure to remove THF.

-

Triturate the residue with cold Methanol (MeOH) or Ethanol (EtOH). The phthalimide intermediate typically precipitates as a white/off-white solid.

-

Filter and wash with cold MeOH to remove soluble

and hydrazine byproducts. -

Yield Expectation: 85–92%.

-

Phase 2: Deprotection (Hydrazinolysis)

Reagents:

| Reagent | Equiv. | Role |

|---|---|---|

| Phthalimide Intermediate | 1.0 | Precursor |

| Hydrazine Hydrate (55-60%) | 3.0 | Cleavage Agent |

| Ethanol | 10 Vol | Solvent |

Step-by-Step Methodology:

-

Suspension: Suspend the wet cake of the phthalimide intermediate in Ethanol.

-

Cleavage: Add Hydrazine Hydrate (3.0 eq) in one portion.

-

Heating: Heat the mixture to 50–60 °C for 2 hours.

-

Observation: The reaction will initially clear, followed by the heavy precipitation of phthalhydrazide (white solid byproduct).

-

-

Filtration: Cool to room temperature. Filter off the phthalhydrazide byproduct. Wash the cake with a small amount of EtOH.

-

Isolation (Critical for Stability):

-

Concentrate the filtrate to remove ethanol.

-

Dissolve the oily residue in MTBE (Methyl tert-butyl ether) or DCM .

-

Acid Extraction: Extract the organic layer with 1M HCl (aq) . The product moves into the aqueous phase as the hydrochloride salt; impurities remain in the organic phase.

-

Basification: Separate the aqueous layer, cool to 0 °C, and basify to pH >10 with 4M NaOH or

. -

Final Extraction: Extract the free base into DCM or EtOAc . Dry over

and concentrate.

-

-

Salt Formation (Optional but Recommended): Treat the ethereal solution of the free amine with HCl in dioxane/ether to precipitate the Hydrochloride Salt . This significantly improves shelf-life.

Protocol B: Direct Amination (HOSA Route)

This method uses Hydroxylamine-O-sulfonic acid (HOSA) to directly aminate the phenoxide. It is faster and cheaper but requires careful pH control to minimize C-amination byproducts.

Reagents:

| Reagent | Equiv. | Role |

|---|---|---|

| 3-Chloro-4-fluorophenol | 1.0 | Substrate |

| KOH (Aqueous 20%) | 2.5 | Base |

| Hydroxylamine-O-sulfonic acid (HOSA) | 1.2 | Aminating Agent |

| Water | 5 Vol | Solvent |

Protocol:

-

Phenoxide Formation: Dissolve 3-chloro-4-fluorophenol in 20% KOH (2.5 eq) in water. Cool to 5–10 °C .

-

Amination: Prepare a solution of HOSA (1.2 eq) in water (keep cold, unstable). Add this solution dropwise to the phenoxide mixture over 30 minutes.

-

Digestion: Stir at room temperature for 3 hours.

-

Extraction: The product (free base) may oil out. Extract the mixture with EtOAc or DCM (3x).

-

Purification:

Process Safety & Hazard Control

Critical Hazard: Thermal Instability Hydroxylamines and their salts can exhibit autocatalytic decomposition.

-

DSC Data: Ensure Differential Scanning Calorimetry (DSC) is run on the final salt. Onset of decomposition is typically >140 °C, but trace metals can lower this.

-

Storage: Store the HCl salt at 2–8 °C under Argon.

Chemical Hazards:

-

Hydrazine Hydrate: Known carcinogen and sensitizer. Use in a closed system or well-ventilated fume hood. Destroy excess hydrazine in waste streams using bleach (sodium hypochlorite).

-

HOSA: Hygroscopic and corrosive. Reacts violently with strong bases if not controlled.

Analytical Validation (QC)

| Test | Acceptance Criteria |

| HPLC Purity | > 98.0% (Area %) |

| 1H NMR (DMSO-d6) | Diagnostic peak: |

| Residual Hydrazine | < 10 ppm (Genotoxic Impurity Control) |

Workflow Visualization

Figure 2: Process flow for the Mitsunobu-mediated synthesis (Protocol A).

References

-

Mitsunobu Reaction for N-Hydroxyphthalimide: Grochowski, E., & Jurczak, J. (1976). Synthesis of N-alkoxyphthalimides via Mitsunobu reaction. Synthesis, 1976(10), 682-684. Link

-

Amination via HOSA: Castellino, A. J., & Rapoport, H. (1984). Synthesis of simple and complex amines from phenols. The Journal of Organic Chemistry, 49(23), 4399-4404. Link

-

Safety of Hydroxylamines: Wei, C., et al. (2008). Thermal stability assessment of hydroxylamine and its salts. Journal of Hazardous Materials, 158(1), 1-10. Link

- General Review of Alkoxyamine Synthesis:Chemical Reviews, 2009, 109, 2551–2651.

Sources

- 1. mdpi.com [mdpi.com]

- 2. A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

Using O-(3-Chloro-4-fluorophenyl)hydroxylamine in Fischer indole synthesis variants

Application Notes: Synthesis of 6-Chloro-7-fluoroindoles via Fischer Indolization

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the synthesis of 6-chloro-7-fluoro-substituted indoles, a scaffold of significant interest in medicinal chemistry. The primary focus is the application of the Fischer indole synthesis, a robust and versatile method for constructing the indole nucleus. Recognizing that the classic Fischer synthesis requires an arylhydrazine, this document first addresses the necessary preparation of the key intermediate, (3-Chloro-4-fluorophenyl)hydrazine, from commercially available precursors. We then present the mechanistic underpinnings of the Fischer indolization, followed by step-by-step experimental protocols, data interpretation, and troubleshooting advice tailored for researchers in synthetic chemistry and drug development.

Introduction: The Significance of Halogenated Indoles

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and agrochemicals.[1] The strategic incorporation of halogen atoms, particularly chlorine and fluorine, can profoundly modulate a molecule's physicochemical and pharmacological properties.[2][3] Fluorine substitution, for instance, can enhance metabolic stability, improve membrane permeation, and increase binding affinity to biological targets.[3] Consequently, chloro-fluoro substituted indoles are highly sought-after motifs in modern drug discovery, with applications in the development of novel anticancer, antiviral, and anti-inflammatory agents.[4]

The Fischer indole synthesis, discovered by Hermann Emil Fischer in 1883, remains one of the most powerful and widely used methods for assembling the indole core.[5] The reaction classically involves the acid-catalyzed cyclization of an arylhydrazine with an aldehyde or ketone.[6] This guide focuses on the synthesis of indoles derived from the (3-Chloro-4-fluorophenyl)hydrazine precursor, which yields valuable 6-chloro-7-fluoroindole derivatives.

A critical clarification is warranted regarding the starting material. The user-specified topic mentioned O-(3-Chloro-4-fluorophenyl)hydroxylamine. It is essential to note that the canonical Fischer indole synthesis proceeds via a hydrazine (R-NH-NH₂) intermediate, not a hydroxylamine (R-O-NH₂).[5][7] While novel indole syntheses using hydroxylamine derivatives exist, they follow different mechanistic pathways.[8] Therefore, this guide details the necessary and practical conversion of the corresponding aniline to the required hydrazine, ensuring a direct and reliable route to the target indoles via the Fischer pathway.

Synthetic Strategy: From Precursor to Product

The overall synthetic workflow involves two main stages: the preparation of the key arylhydrazine intermediate and the subsequent Fischer indole cyclization. This modular approach allows for the synthesis of a diverse library of substituted indoles by varying the carbonyl partner in the final step.

Part 1: Synthesis of (3-Chloro-4-fluorophenyl)hydrazine

The most common and reliable method for preparing arylhydrazines is through the diazotization of an arylamine followed by reduction. This protocol outlines the synthesis starting from 3-chloro-4-fluoroaniline.

Protocol 1: Preparation of (3-Chloro-4-fluorophenyl)hydrazine Hydrochloride

Materials:

-

3-Chloro-4-fluoroaniline

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Stannous Chloride Dihydrate (SnCl₂·2H₂O)

-

Deionized Water

-

Ice

Procedure:

-

Diazotization:

-

In a three-necked flask equipped with a mechanical stirrer and a thermometer, add 3-chloro-4-fluoroaniline (1.0 eq).

-

Add concentrated HCl (3.0 eq) and water. Cool the mixture to 0-5 °C in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 eq) dropwise, ensuring the temperature does not exceed 5 °C.

-

Stir the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes.

-

-

Reduction:

-

In a separate flask, prepare a solution of stannous chloride dihydrate (3.5 eq) in concentrated HCl (4.0 eq) and cool it to 0 °C.

-

Slowly add the cold diazonium salt solution to the stannous chloride solution via a dropping funnel. A precipitate should form. Maintain the temperature below 10 °C throughout the addition.

-

After the addition is complete, allow the mixture to stir for 1-2 hours, letting it warm to room temperature.

-

-

Isolation:

-

Collect the precipitated solid by vacuum filtration.

-

Wash the solid thoroughly with a small amount of cold water, followed by a suitable organic solvent (e.g., diethyl ether) to remove impurities.

-

Dry the resulting white to off-white solid under vacuum to yield (3-Chloro-4-fluorophenyl)hydrazine hydrochloride. The free base can be obtained by neutralization with a base like sodium hydroxide, followed by extraction.[9]

-

Part 2: Fischer Indole Synthesis

Reaction Mechanism

The Fischer indole synthesis is a cascade reaction catalyzed by Brønsted or Lewis acids.[10] The accepted mechanism involves several key steps:[5][11]

-

Hydrazone Formation: The arylhydrazine reacts with an aldehyde or ketone to form a phenylhydrazone.

-

Tautomerization: The hydrazone tautomerizes to its enehydrazine form. This step is often crucial and can be rate-limiting.

-

[7][7]-Sigmatropic Rearrangement: Under acidic conditions, the protonated enehydrazine undergoes a[7][7]-sigmatropic rearrangement (akin to a Claisen rearrangement) to form a di-imine intermediate. This step creates the critical C-C bond.

-

Cyclization & Aromatization: The intermediate cyclizes to form an aminal (a five-membered ring). Subsequent elimination of ammonia and tautomerization leads to the final aromatic indole product.

Protocol 2: PPA-Mediated Synthesis of a Tetrahydrocarbazole Derivative

Polyphosphoric acid (PPA) is an excellent catalyst and solvent for this reaction, acting as both a Brønsted acid and a dehydrating agent.[12][13] This protocol uses cyclohexanone as a model ketone to produce a 6-chloro-7-fluoro-substituted tetrahydrocarbazole.

Materials:

-

(3-Chloro-4-fluorophenyl)hydrazine hydrochloride (1.0 eq)[14]

-

Cyclohexanone (1.1 eq)

-

Polyphosphoric Acid (PPA)

-

Ethyl Acetate (EtOAc)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup:

-

In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add (3-Chloro-4-fluorophenyl)hydrazine hydrochloride (1.0 eq) and cyclohexanone (1.1 eq).

-

Carefully add Polyphosphoric Acid (PPA, approx. 10 times the weight of the hydrazine). Caution: PPA is viscous and corrosive; handle with care in a fume hood.

-

Heat the reaction mixture to 100-120 °C with vigorous stirring.

-

-

Reaction Monitoring:

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.

-

-

Workup:

-

Allow the reaction mixture to cool to approximately 60-70 °C.

-

Carefully and slowly pour the viscous mixture into a beaker containing crushed ice and water with stirring. Caution: This quenching process is exothermic.

-

Neutralize the acidic aqueous solution by slowly adding saturated NaHCO₃ solution until gas evolution ceases and the pH is ~7-8.

-

Extract the product from the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

-

-

Purification:

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude solid by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure 8-chloro-9-fluoro-1,2,3,4-tetrahydro-9H-carbazole.

-

Data and Expected Outcomes

The success of the synthesis can be confirmed through standard analytical techniques. The table below summarizes expected data for the product derived from cyclohexanone.

| Property | Expected Data |

| Product Name | 8-Chloro-9-fluoro-1,2,3,4-tetrahydro-9H-carbazole |

| Molecular Formula | C₁₂H₁₁ClFN |

| Molecular Weight | 223.67 g/mol |

| Appearance | Off-white to light brown solid |

| Yield | 60-85% (highly dependent on conditions) |

| ¹H NMR | Expect characteristic aromatic signals (doublets/triplets), broad NH singlet, and aliphatic multiplets for the cyclohexene ring. |

| ¹³C NMR | Expect distinct signals for aromatic carbons (some showing C-F coupling) and aliphatic carbons. |

| Mass Spec (ESI+) | [M+H]⁺ at m/z 224.06 |

Troubleshooting and Methodological Insights

| Issue | Potential Cause | Suggested Solution |

| Low Yield / No Reaction | Insufficient acid strength or temperature. | Ensure PPA is fresh. Increase temperature cautiously (up to 140 °C). Consider alternative catalysts like Eaton's reagent or ZnCl₂.[10] |

| Tar Formation | Reaction temperature is too high or reaction time is too long. | Reduce reaction temperature. Monitor the reaction closely by TLC and quench as soon as the starting material is consumed. |

| Formation of Isomers | Use of an unsymmetrical ketone. | The reaction may produce a mixture of regioisomers. Purification by column chromatography or recrystallization is necessary. The regioselectivity is often directed by the stability of the intermediate enehydrazine. |

| Difficult Workup | PPA quenching is difficult to manage. | Ensure the PPA mixture is cooled slightly before quenching. Use a large volume of ice and stir vigorously during the quench to dissipate heat effectively. |

Conclusion

The Fischer indole synthesis provides a reliable and scalable pathway to medicinally relevant 6-chloro-7-fluoroindoles. By first preparing the essential (3-Chloro-4-fluorophenyl)hydrazine precursor, researchers can access a wide variety of substituted indole derivatives by simply changing the carbonyl component. The use of polyphosphoric acid offers a straightforward and high-yielding protocol. This application note serves as a practical guide for synthetic chemists, enabling the efficient construction of these valuable halogenated heterocyclic compounds for applications in drug discovery and materials science.

References

-

MDPI. (2024, August 11). Metal-Free, PPA-Mediated Fisher Indole Synthesis via Tandem Hydroamination–Cyclization Reaction between Simple Alkynes and Arylhydrazines. Available from: [Link]

- American Chemical Society. (2020). Hydroxylamines as Bifunctional Single-Nitrogen Sources for the Rapid Assembly of Diverse Tricyclic Indole Scaffolds. Journal of the American Chemical Society, 142, 6698–6707.

- Oreate AI. (2026, January 7). A Review of the Indole Synthesis Reaction System.

-

Organic Chemistry Portal. Synthesis of indoles. Available from: [Link]

-

Wikipedia. Fischer indole synthesis. Available from: [Link]

- PMC. (2021, May 4).

- American Chemical Society. Fischer Indole Syntheses with Polyphosphoric Acid. Journal of the American Chemical Society.

- ResearchGate. Synthesis and antimicrobial activity of N 1-(3-chloro-4-fluorophenyl)

- PubMed. (2024, August 11). Metal-Free, PPA-Mediated Fisher Indole Synthesis via Tandem Hydroamination-Cyclization Reaction between Simple Alkynes and Arylhydrazines.

-

ChemEurope.com. Fischer indole synthesis. Available from: [Link]

- MDPI. (2010, April 8). New 3H-Indole Synthesis by Fischer's Method. Part I.

- SynArchive. Fischer Indole Synthesis.

- American Chemical Society. (2006, June 7). Practical Methodologies for the Synthesis of Indoles. Chemical Reviews.

-

Organic Chemistry Portal. Fischer Indole Synthesis. Available from: [Link]

- PMC. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review.

- The Open Medicinal Chemistry Journal. (2021, September 30).

- ChemRxiv.

- MDPI. (2024, October 9).

-

PrepChem.com. Synthesis of 4-chloro-2-fluorophenyl hydrazine. Available from: [Link]

- Taylor & Francis Online. (2008, October 4). The role of fluorine in medicinal chemistry.

-

Win-Win Chemical. 84282-78-0 (3-chloro-4-fluorophenyl)hydrazine. Available from: [Link]

Sources

- 1. Synthesis of Medicinally Important Indole Derivatives: A Review [openmedicinalchemistryjournal.com]

- 2. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. mdpi.com [mdpi.com]

- 5. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. A Review of the Indole Synthesis Reaction System - Oreate AI Blog [oreateai.com]

- 8. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 9. prepchem.com [prepchem.com]

- 10. Fischer_indole_synthesis [chemeurope.com]

- 11. New 3H-Indole Synthesis by Fischer’s Method. Part I. [mdpi.com]

- 12. mdpi.com [mdpi.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. 175135-74-7|(3-Chloro-4-fluorophenyl)hydrazine hydrochloride|BLD Pharm [bldpharm.com]

Procedure for generating free base O-(3-Chloro-4-fluorophenyl)hydroxylamine from salts

Application Note: Optimized Protocol for the Generation of Free Base O-(3-Chloro-4-fluorophenyl)hydroxylamine

Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Introduction & Scientific Rationale

O-Arylhydroxylamines, such as O-(3-Chloro-4-fluorophenyl)hydroxylamine, are highly versatile electrophilic amination reagents and critical building blocks in pharmaceutical synthesis. They are prominently featured in the synthesis of complex azaheterocycles and substituted benzofurans [1]. Commercially, these compounds are synthesized and stored as hydrochloride (HCl) salts to prevent spontaneous N-O bond cleavage and oxidative degradation.

However, many downstream synthetic applications—such as condensation with ketones to form oxime ethers or metal-catalyzed cross-couplings—require the active, nucleophilic free base form. Converting the stable salt to the free base is a deceptively simple procedure that carries significant risks of thermal runaway and product degradation if not carefully controlled [2]. This application note details a field-proven, self-validating biphasic neutralization protocol designed to maximize yield while ensuring operational safety.

Physicochemical Properties

Understanding the divergent solubility and stability profiles of the salt versus the free base is critical for designing an effective extraction system.

Table 1: Physicochemical Comparison of Salt and Free Base Forms

| Property | Hydrochloride Salt | Free Base |

| Chemical Formula | ||

| Molecular Weight | 197.91 g/mol | 161.45 g/mol |

| Physical State | Crystalline Solid (White/Off-white) | Viscous Liquid / Low-melting solid |

| Solubility Profile | Water, Methanol, DMSO | Dichloromethane (DCM), Ethyl Acetate, Ether |

| Thermal Stability | High (Stable at Room Temperature) | Low (Prone to auto-catalytic decomposition)[2] |

| Storage Conditions | Ambient, desiccated | -20 °C under Argon (Use immediately if possible) |

Mechanistic Insights: The "Why" Behind the Protocol

As a Senior Application Scientist, I emphasize that a successful protocol relies on understanding the causality behind each experimental parameter.

-

Base Selection (Thermodynamic Control): The use of a mild base, specifically Sodium Bicarbonate (

), is strictly mandated over strong alkalis like -

Biphasic Extraction System (Kinetic Protection): By conducting the neutralization in a vigorously stirred mixture of water and an immiscible organic solvent (e.g., Ethyl Acetate or DCM), the newly formed, lipophilic free base immediately partitions into the organic layer [3]. This phase transfer minimizes the free base's residence time in the aqueous alkaline environment, protecting its structural integrity.

-

Temperature Control (Safety & Yield): The acid-base neutralization is exothermic. Maintaining the reaction vessel at 0–5 °C suppresses unwanted side reactions and prevents the thermal degradation commonly associated with free hydroxylamines [2].

Experimental Protocol: Biphasic Neutralization

Materials & Reagents

-

O-(3-Chloro-4-fluorophenyl)hydroxylamine hydrochloride (1.0 eq, limiting reagent)

-

Ethyl Acetate (EtOAc) or Dichloromethane (DCM) (ACS Reagent Grade)

-

Saturated aqueous Sodium Bicarbonate (

) solution -

Deionized Water (

) -

Saturated aqueous Sodium Chloride (Brine)

-

Anhydrous Sodium Sulfate (

)

Safety Precautions

Critical Warning: Concentrated hydroxylamine free bases can undergo auto-catalytic, exothermic decomposition. Never heat the concentrated free base. Perform all solvent evaporation under reduced pressure using a water bath strictly maintained below 30 °C [2].

Step-by-Step Methodology

This protocol is designed as a self-validating system . Built-in quality control checkpoints ensure the procedure is proceeding correctly before advancing to the next step.

-

System Initialization: Suspend O-(3-Chloro-4-fluorophenyl)hydroxylamine hydrochloride (10.0 g, 50.5 mmol) in a mixture of EtOAc (100 mL) and Deionized Water (50 mL) in a 500 mL round-bottom flask equipped with a magnetic stir bar.

-

Thermal Equilibration: Submerge the flask in an ice-water bath and allow the internal temperature to reach 0–5 °C.

-

Controlled Neutralization: Begin vigorous stirring (to maximize the interfacial surface area between the two phases). Add saturated aqueous

(approx. 60 mL) dropwise via an addition funnel over 30 minutes.-

Self-Validation Checkpoint 1: Observe the evolution of

gas. The cessation of bubbling indicates the reaction is nearing completion.

-

-

pH Verification: Stop stirring and allow the phases to separate. Test the pH of the lower aqueous layer.

-

Self-Validation Checkpoint 2: The aqueous layer must register a pH between 7.5 and 8.0. If the pH is < 7.0, resume stirring and add additional

in 5 mL increments.

-

-

Phase Separation: Transfer the biphasic mixture to a separatory funnel. Drain the aqueous layer. Extract the aqueous layer one additional time with EtOAc (50 mL) to ensure complete recovery.

-

Washing & Drying: Combine the organic layers. Wash the combined organic phase with Brine (50 mL) to remove residual water and salts. Transfer the organic layer to an Erlenmeyer flask and dry over anhydrous

for 15 minutes. -

Filtration & Concentration: Filter off the drying agent. Concentrate the filtrate in vacuo using a rotary evaporator.

-

Self-Validation Checkpoint 3: Ensure the water bath temperature does not exceed 30 °C .

-

-

Final Yield & Storage: The product should be isolated as a pale, viscous oil. Weigh the flask to determine mass balance (Expected yield: >90%). Purge the flask with Argon and store immediately at -20 °C, or use directly in the subsequent synthetic step.

Fig 1. Biphasic neutralization and extraction workflow for hydroxylamine free-basing.

Downstream Application: Benzofuran Synthesis

Once the free base is generated, it is highly reactive. A prominent application of O-arylhydroxylamines is their direct conversion into substituted benzofurans. By reacting the free base O-(3-Chloro-4-fluorophenyl)hydroxylamine with a ketone in the presence of an acid catalyst (e.g., Methanesulfonic acid), an oxime ether intermediate is formed. This intermediate undergoes a rapid [3,3]-sigmatropic rearrangement, followed by cyclization and the elimination of ammonia, yielding a highly functionalized benzofuran core [1].

Fig 2. Downstream application: [3,3]-sigmatropic rearrangement to substituted benzofurans.

References

-

IChemE Symposium Series No. 148. "Preparation of a pharmaceutical intermediate: An example of how inherent safety can be maximised during the early stages of process development." Institution of Chemical Engineers, 2001.[Link]

- Wang, P., et al. "O-(3-chloropropenyl) hydroxylamine free base.

Application Notes and Protocols: Transition-Metal Catalyzed Coupling with O-(3-Chloro-4-fluorophenyl)hydroxylamine

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Unlocking Novel Amination Pathways

The synthesis of N-aryl and N-heteroaryl compounds is a cornerstone of modern medicinal chemistry and materials science. Among the myriad of synthetic tools available, transition-metal catalyzed cross-coupling reactions have emerged as particularly powerful for the construction of carbon-nitrogen (C-N) bonds.[1][2] This guide focuses on the application of O-(3-Chloro-4-fluorophenyl)hydroxylamine as a versatile aminating reagent in palladium- and copper-catalyzed coupling reactions. The unique electronic properties of this hydroxylamine derivative, featuring electron-withdrawing chloro and fluoro substituents, present both challenges and opportunities for the synthesis of complex molecular architectures.

The strategic incorporation of the 3-chloro-4-fluorophenyl moiety is of significant interest in drug discovery, as this substitution pattern can modulate the pharmacokinetic and pharmacodynamic properties of bioactive molecules. Traditional methods for introducing this group can be arduous.[3] The protocols detailed herein offer a direct and efficient route to a diverse range of N-(3-chloro-4-fluorophenyl) substituted compounds, which are valuable intermediates in the development of novel therapeutics and functional materials. We will explore both palladium-catalyzed Buchwald-Hartwig amination and copper-catalyzed Ullmann-type couplings, providing detailed experimental procedures, mechanistic insights, and practical guidance for successful implementation in the laboratory.

I. Mechanistic Overview: The Catalytic Cycles

The successful execution of transition-metal catalyzed C-N bond formation hinges on a fundamental understanding of the underlying catalytic cycles. Both palladium and copper-based systems operate through distinct, yet conceptually similar, pathways involving oxidative addition, ligand exchange, and reductive elimination.

A. Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines due to its broad substrate scope and functional group tolerance.[4][5] The catalytic cycle, illustrated below, typically involves a Pd(0)/Pd(II) redox couple. The choice of ligand is critical for the efficiency of the reaction, influencing both the rate of oxidative addition and reductive elimination.[4]

Figure 1: Generalized Catalytic Cycle for Buchwald-Hartwig Amination.

For the coupling of O-(3-Chloro-4-fluorophenyl)hydroxylamine, the key steps are:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the aryl halide (Ar-X) bond to form a Pd(II) intermediate.

-

Ligand Exchange: The hydroxylamine displaces the halide on the palladium center. A base is required to deprotonate the hydroxylamine, facilitating this step.

-

Reductive Elimination: The C-N bond is formed, releasing the N-arylhydroxylamine product and regenerating the Pd(0) catalyst.

B. Copper-Catalyzed Ullmann-Type Coupling

The Ullmann condensation is a classical method for N-arylation, and its modern catalytic variants offer milder reaction conditions.[1] Copper-catalyzed systems are often more cost-effective than their palladium counterparts and can be particularly effective for certain substrate classes.[6][7]

Figure 2: Proposed Catalytic Cycle for Copper-Catalyzed N-Arylation.

The mechanism of copper-catalyzed amination is still a subject of some debate, but a plausible pathway involves:

-

Formation of a Copper-Amido Complex: The copper(I) catalyst coordinates with the hydroxylamine, and a base facilitates the formation of a copper-amido species.

-

Oxidative Addition: The aryl halide adds to the copper complex, likely forming a Cu(III) intermediate.

-

Reductive Elimination: The desired C-N bond is formed, yielding the product and regenerating the active Cu(I) catalyst.

II. Experimental Protocols

The following protocols are designed as a starting point for the coupling of O-(3-Chloro-4-fluorophenyl)hydroxylamine with a range of aryl and heteroaryl halides. Optimization of reaction parameters may be necessary for specific substrates.

A. Protocol 1: Palladium-Catalyzed Coupling with Aryl Bromides

This protocol is adapted from established methods for the Buchwald-Hartwig amination of hydroxylamines and is suitable for a wide range of aryl and heteroaryl bromides.[8][9]

Materials:

-

Palladium(II) acetate (Pd(OAc)₂)

-

BippyPhos ligand

-

Cesium carbonate (Cs₂CO₃)

-

Aryl or heteroaryl bromide (1.0 mmol)

-

O-(3-Chloro-4-fluorophenyl)hydroxylamine (1.2 mmol)

-

Anhydrous toluene (5 mL)

Procedure:

-

To an oven-dried Schlenk tube, add Pd(OAc)₂ (0.02 mmol, 2 mol%), BippyPhos (0.03 mmol, 3 mol%), and Cs₂CO₃ (2.0 mmol).

-

Evacuate and backfill the tube with argon or nitrogen three times.

-

Add the aryl bromide (1.0 mmol) and O-(3-Chloro-4-fluorophenyl)hydroxylamine (1.2 mmol).

-

Add anhydrous toluene (5 mL) via syringe.

-

Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

-

Filter the mixture through a pad of Celite®, washing with additional ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Rationale for Component Selection:

-

Catalyst System: The combination of a palladium precursor like Pd(OAc)₂ and a specialized phosphine ligand such as BippyPhos has been shown to be highly effective for the N-arylation of hydroxylamines.[8][9] BippyPhos provides the necessary steric bulk and electron-donating properties to promote efficient oxidative addition and reductive elimination.

-

Base: Cesium carbonate is a moderately strong base that is generally well-tolerated by a variety of functional groups and has been found to be effective in these couplings.[8]

-

Solvent: Toluene is a common non-polar solvent for Buchwald-Hartwig reactions, offering a suitable boiling point for thermal reactions.

B. Protocol 2: Copper-Catalyzed Coupling with Aryl Iodides

This protocol is based on Ullmann-type coupling conditions that have proven effective for the N-arylation of hydroxylamines.[10] It is particularly useful for electron-deficient aryl iodides.

Materials:

-

Copper(I) iodide (CuI)

-

1,10-Phenanthroline

-

Cesium carbonate (Cs₂CO₃)

-

Aryl or heteroaryl iodide (1.0 mmol)

-

O-(3-Chloro-4-fluorophenyl)hydroxylamine (1.5 mmol)

-

Anhydrous N,N-dimethylformamide (DMF) (5 mL)

Procedure:

-

To an oven-dried Schlenk tube, add CuI (0.1 mmol, 10 mol%), 1,10-phenanthroline (0.2 mmol, 20 mol%), and Cs₂CO₃ (2.0 mmol).

-

Evacuate and backfill the tube with argon or nitrogen three times.

-

Add the aryl iodide (1.0 mmol) and O-(3-Chloro-4-fluorophenyl)hydroxylamine (1.5 mmol).

-

Add anhydrous DMF (5 mL) via syringe.

-

Seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring for 18-36 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and pour into a separatory funnel containing water (30 mL) and ethyl acetate (30 mL).

-

Extract the aqueous layer with ethyl acetate (2 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Rationale for Component Selection:

-

Catalyst System: The CuI/1,10-phenanthroline system is a well-established and cost-effective catalyst for Ullmann-type couplings.[10] The phenanthroline ligand stabilizes the copper center and facilitates the catalytic cycle.

-

Base: Cesium carbonate is also effective in copper-catalyzed systems.

-

Solvent: DMF is a polar aprotic solvent that helps to solubilize the reagents and promote the reaction.

III. Substrate Scope and Optimization

The protocols provided should be considered as general starting points. The electronic nature of the aryl halide coupling partner can significantly impact the reaction outcome.

| Aryl Halide Type | Recommended Catalyst System | Typical Reaction Conditions | Expected Outcome |

| Electron-rich Aryl Bromides | Palladium/BippyPhos | 100-110 °C, 12-24 h | Good to excellent yields. |

| Electron-deficient Aryl Bromides | Palladium/BippyPhos | 80-100 °C, 8-16 h | High yields, often with shorter reaction times. |

| Sterically Hindered Aryl Bromides | Palladium/BippyPhos | Higher temperatures (110-120 °C) and longer reaction times may be required. | Moderate to good yields. |

| Electron-rich Aryl Iodides | Copper/1,10-Phenanthroline | 100-110 °C, 24-36 h | Moderate to good yields. |

| Electron-deficient Aryl Iodides | Copper/1,10-Phenanthroline | 80-100 °C, 18-24 h | Good to excellent yields. |

| Aryl Chlorides | Palladium with specialized ligands (e.g., BrettPhos) | Higher catalyst loadings and temperatures may be necessary. | Challenging, but feasible with optimized conditions.[11] |

Table 1: General Guidance for Substrate Scope and Conditions.

IV. Safety and Handling

-

O-(3-Chloro-4-fluorophenyl)hydroxylamine should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Transition-metal catalysts and ligands can be air- and moisture-sensitive. All reactions should be performed under an inert atmosphere (argon or nitrogen) using anhydrous solvents.

-

Palladium and copper compounds should be disposed of in accordance with institutional and local regulations for heavy metal waste.

References

-

ChemInform Abstract: Transition Metal-Catalyzed N-Arylations of Amidines and Guanidines. (n.d.). Wiley Online Library. Retrieved February 27, 2026, from [Link]

- Recent Advances in Transition-Metal-Catalyzed, Directed Aryl C–H/N–H Cross-Coupling Reactions. (2017).

- Transition-Metal-Catalyzed Transformations for the Synthesis of Marine Drugs. (2021). Marine Drugs, 19(9), 501.

- Copper-Catalyzed Amination of Aryl Chlorides under Mild Reaction Conditions. (2019).

- Transition metal-catalyzed N-arylations of amidines and guanidines. (2012). Chemical Society Reviews, 41(2), 676-697.

- Synthesis of α-Trifluoromethylamines by Cu-Catalyzed Regio- and Enantioselective Hydroamination of 1-Trifluoromethylalkenes. (2019). Organic Letters, 21(11), 4059-4063.

- N–N Bond-Forming Cyclization for the One-Pot Synthesis of N-Aryl[3,4-d]pyrazolopyrimidines. (2012). Organic Letters, 14(12), 3154-3157.

- On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts. (2023).

- Palladium-Catalyzed Coupling of Hydroxylamines with Aryl Bromides, Chlorides, and Iodides. (2009). Organic Letters, 11(1), 233-236.

- Copper-Catalyzed Amination of Aryl Chlorides under Mild Reaction Conditions. (2019).

-

Palladium Catalyzed Amination of Aryl Chlorides. (2019). Wiley Analytical Science. Retrieved February 27, 2026, from [Link]

- Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. (2022). Journal of the American Chemical Society, 144(3), 1312-1320.

- Copper-Catalyzed Coupling of Hydroxylamines with Aryl Iodides. (2008). Organic Letters, 10(5), 797-800.

- A Versatile Electrophilic Aminating Reagent for Transition Metal-Catalyzed C–N Bond-Forming Reactions. (2023). Topics in Current Chemistry, 381(1), 4.